molecular formula C11H14BrFN2O2 B13896445 Tert-butyl ((3-bromo-5-fluoropyridin-2-yl)methyl)carbamate

Tert-butyl ((3-bromo-5-fluoropyridin-2-yl)methyl)carbamate

Cat. No.: B13896445
M. Wt: 305.14 g/mol
InChI Key: YQXCXEOYVCZYPV-UHFFFAOYSA-N
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Description

Tert-butyl ((3-bromo-5-fluoropyridin-2-yl)methyl)carbamate is an organic compound with the molecular formula C10H12BrFN2O2. It is a derivative of pyridine, containing bromine and fluorine substituents, and is often used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((3-bromo-5-fluoropyridin-2-yl)methyl)carbamate typically involves the reaction of 3-bromo-5-fluoropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((3-bromo-5-fluoropyridin-2-yl)methyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of N-oxides or dehalogenated products .

Scientific Research Applications

Tert-butyl ((3-bromo-5-fluoropyridin-2-yl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl ((3-bromo-5-fluoropyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The bromine and fluorine substituents play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl ((3-bromo-5-fluoropyridin-2-yl)methyl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14BrFN2O2

Molecular Weight

305.14 g/mol

IUPAC Name

tert-butyl N-[(3-bromo-5-fluoropyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C11H14BrFN2O2/c1-11(2,3)17-10(16)15-6-9-8(12)4-7(13)5-14-9/h4-5H,6H2,1-3H3,(H,15,16)

InChI Key

YQXCXEOYVCZYPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=N1)F)Br

Origin of Product

United States

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